3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine

Description

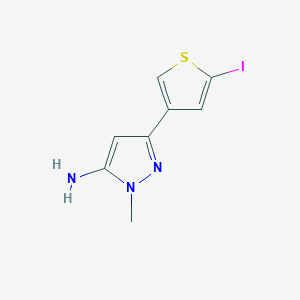

3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine (CAS: 1535369-31-3) is a heterocyclic amine featuring a pyrazole core substituted with a methyl group at the 1-position and a 5-iodothiophene moiety at the 3-position. Its molecular formula is C₈H₈IN₃S, with a molecular weight of 305.14 g/mol .

Properties

Molecular Formula |

C8H8IN3S |

|---|---|

Molecular Weight |

305.14 g/mol |

IUPAC Name |

5-(5-iodothiophen-3-yl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H8IN3S/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3 |

InChI Key |

IBODXWGQRLIVMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CSC(=C2)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Iodination of Thiophene: The thiophene ring is iodinated at the 5-position using iodine monochloride (ICl) in a suitable solvent such as dichloromethane (CH₂Cl₂) at low temperatures.

Formation of Pyrazole Ring: The iodinated thiophene is then reacted with hydrazine and an appropriate ketone to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom on the thiophene ring can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and pyrazole rings.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent and catalyst.

Coupling Reactions: Palladium-based catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Coupling Products: Coupling reactions can yield biaryl or heteroaryl compounds.

Scientific Research Applications

3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and conductive polymers.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation and substitution patterns on the thiophene and pyrazole rings.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Research Findings

- Crystallographic Data : While the target compound lacks reported crystal structures, related pyrazol-5-amine derivatives (e.g., compound 10c in ) show high data completeness (99.8% at θ = 26.37°) and low R-values (R1 = 0.0245), suggesting robust structural refinement methodologies .

- Hydrogen Bonding : Etter’s graph-set analysis () indicates that pyrazole-amine derivatives often form N–H···N hydrogen bonds, influencing crystal packing and stability .

- Synthetic Flexibility : One-pot reductive amination strategies () demonstrate efficient routes to N-heterocyclic amines, which could be adapted for the target compound .

Biological Activity

3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by the presence of a thiophene ring with an iodine substitution. This structural feature is significant as it can influence the compound's biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C9H10IN3S

- Molecular Weight : 319.17 g/mol

- CAS Number : 1526536-89-9

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties. The presence of the iodine atom may enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens.

- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents. The pyrazole moiety can inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Iodinated compounds have been studied for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. The unique structure of this compound may allow it to target specific cancer pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study conducted on similar pyrazole derivatives indicated that compounds with iodine substitution exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of key enzymatic functions.

- Anti-inflammatory Research : In vitro assays demonstrated that compounds structurally related to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential for therapeutic use in chronic inflammatory conditions.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound could induce apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent. Further studies are needed to elucidate the specific molecular targets involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.